(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]
Brand Name: Vulcanchem
CAS No.: 1142214-49-0
VCID: VC2800447
InChI: InChI=1S/C10H11N3O2/c14-6-5-11-13-9-7-3-1-2-4-8(7)12-10(9)15/h1-4,12,14-15H,5-6H2
SMILES: C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]

CAS No.: 1142214-49-0

Cat. No.: VC2800447

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] - 1142214-49-0

Specification

CAS No. 1142214-49-0
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 3-(2-hydroxyethyldiazenyl)-1H-indol-2-ol
Standard InChI InChI=1S/C10H11N3O2/c14-6-5-11-13-9-7-3-1-2-4-8(7)12-10(9)15/h1-4,12,14-15H,5-6H2
Standard InChI Key GMKPMVXMQIDYJV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO

Introduction

Chemical Identity and Structure

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] is an organic compound derived from isatin (1H-Indole-2,3-dione) through condensation with 2-hydroxyethyl hydrazine. The compound exists in a Z-configuration, as indicated by the prefix in its name, which refers to the stereochemistry around the carbon-nitrogen double bond formed during the condensation reaction.

Basic Identification Parameters

The following table presents the key identification parameters for (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]:

ParameterValue
CAS Number1142214-49-0
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
IUPAC Name3-(2-hydroxyethyldiazenyl)-1H-indol-2-ol
PubChem Compound135875758

The chemical structure features an indole core with a hydrazone linkage at the 3-position, to which a 2-hydroxyethyl group is attached.

Structural Representation and Identifiers

The compound can be represented through various chemical notations that provide unambiguous identification:

Identifier TypeNotation
Standard InChIInChI=1S/C10H11N3O2/c14-6-5-11-13-9-7-3-1-2-4-8(7)12-10(9)15/h1-4,12,14-15H,5-6H2
Standard InChIKeyGMKPMVXMQIDYJV-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=C(N2)O)N=NCCO
Canonical SMILESC1=CC=C2C(=C1)C(=C(N2)O)N=NCCO

These structural identifiers provide a standardized way to represent the molecule computationally and enable unambiguous identification in chemical databases.

Synthesis Methodology

The synthesis of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] involves a condensation reaction between isatin (1H-Indole-2,3-dione) and 2-hydroxyethyl hydrazine. This reaction follows general principles of hydrazone formation, where the carbonyl group at position 3 of isatin reacts with the hydrazine derivative.

Reaction Mechanism

The condensation reaction proceeds through nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration:

  • Nucleophilic attack by the terminal nitrogen of 2-hydroxyethyl hydrazine on the carbonyl carbon at position 3 of isatin

  • Formation of a tetrahedral intermediate

  • Dehydration to form the carbon-nitrogen double bond (C=N) characteristic of hydrazones

  • Stabilization of the final product in the Z-configuration

The carbonyl group at position 3 of isatin is more reactive than the one at position 2, leading to selective condensation at this position .

Physicochemical Properties

Understanding the physicochemical properties of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] provides insights into its behavior in various environments and its potential applications.

Physical State and Appearance

Based on similar isatin derivatives, (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] likely appears as a crystalline solid, though specific descriptive information about this particular compound is limited in the available literature .

Chemical Reactivity

The compound contains several reactive functional groups that contribute to its chemical behavior:

  • The hydrazone linkage (C=N-N) is susceptible to hydrolysis, which can lead to the regeneration of the original carbonyl compounds (isatin and 2-hydroxyethyl hydrazine)

  • The hydroxyl group on the hydroxyethyl chain can participate in hydrogen bonding and substitution reactions

  • The NH group of the indole ring can undergo various reactions typical of indoles

These functional groups make the compound potentially reactive in various chemical transformations and biological environments.

Analytical Characterization

Analytical techniques play a crucial role in confirming the structure, purity, and properties of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone].

Infrared Spectroscopy (IR)

IR spectroscopy can identify the characteristic functional groups in the compound:

  • N-H stretching of the indole ring

  • O-H stretching of the hydroxyethyl group

  • C=N stretching of the hydrazone linkage

  • C=C stretching of the aromatic rings

  • C-O stretching

Comparable isatin hydrazone compounds typically show characteristic IR absorption bands for these functional groups. For example, related hydrazinoacetamide compounds show NH2 and NH bands at around 3100-3200 cm-1 .

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides information about the structural arrangement of atoms:

  • 1H NMR would show signals for:

    • Aromatic protons of the indole ring

    • Methylene protons of the hydroxyethyl chain

    • OH proton of the hydroxyethyl group

    • NH proton of the indole ring

  • 13C NMR would confirm the carbon framework, with characteristic signals for the carbon atoms in the indole ring, the hydrazone linkage, and the hydroxyethyl chain .

Ultraviolet-visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into electronic transitions within the compound, particularly related to its conjugated π-electron system. This technique helps understand potential biological interactions and can be used for quantitative analysis.

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of 205.21 g/mol, along with fragmentation patterns characteristic of the structural components of the molecule.

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